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Compound of Interest

Compound Name: 1-Bromo-3-fluoro-5-iodobenzene

Cat. No.: B1273634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and synthetic considerations for 1-Bromo-3-fluoro-5-
iodobenzene. This tri-substituted benzene derivative is a valuable building block in organic

synthesis, particularly for the development of novel pharmaceutical compounds and complex

molecular architectures. Due to the limited availability of extensive experimental data for this

specific isomer, this guide also includes comparative data from closely related analogues to

provide a broader context for its chemical behavior and characteristics.

Core Molecular Data
1-Bromo-3-fluoro-5-iodobenzene, with the CAS Number 845866-85-5, is a halogenated

aromatic compound. Its structure features a benzene ring substituted with a bromine, a

fluorine, and an iodine atom at the 1, 3, and 5 positions, respectively. This substitution pattern

leads to a unique electronic and steric environment on the aromatic ring, influencing its

reactivity and physical properties.

Physicochemical Properties
Quantitative data for 1-Bromo-3-fluoro-5-iodobenzene and its related isomers are

summarized in the table below. It is important to note that some of the data for the target

compound are predicted values.
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Property
1-Bromo-3-fluoro-
5-iodobenzene

1-Bromo-3-fluoro-
4-iodobenzene

1-Bromo-3-chloro-
5-iodobenzene

CAS Number 845866-85-5[1][2] 105931-73-5 13101-40-1[3]

Molecular Formula C₆H₃BrFI[2] C₆H₃BrFI C₆H₃BrClI[3]

Molecular Weight 300.89 g/mol [2] 300.90 g/mol 317.35 g/mol [3]

Melting Point Not available 34-38 °C 79.7-82.1 °C[4]

Boiling Point
242.0 ± 25.0 °C

(Predicted)[2]
Not available Not available

Density
2.281 ± 0.06 g/cm³

(Predicted)[2]
Not available Not available

Appearance Not available White crystals[5] Dark brown crystals[4]

Spectroscopic Data Overview
Detailed experimental spectroscopic data for 1-Bromo-3-fluoro-5-iodobenzene is not readily

available in the public domain. However, based on the analysis of related polyhalogenated

benzenes, the following spectral characteristics can be anticipated.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, the coupling

constants between the aromatic protons are expected to be small. The chemical shifts will be

influenced by the through-space and through-bond electronic effects of the three different

halogen substituents.

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with

their chemical shifts influenced by the electronegativity and substitution position of the

halogens.

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift

providing information about the electronic environment of the fluorine atom.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to C-H stretching

vibrations of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations of the

benzene ring (in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations, which

are indicative of the substitution pattern. The C-Br, C-F, and C-I stretching vibrations will appear

in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to

the molecular weight of the compound. The isotopic pattern of the molecular ion will be

complex due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (in related

compounds). Fragmentation patterns will likely involve the sequential loss of the halogen

atoms, with the C-I bond being the weakest and thus most likely to cleave first, followed by the

C-Br bond.

Synthesis and Reactivity
The synthesis of 1-Bromo-3-fluoro-5-iodobenzene is not explicitly detailed in readily available

literature. However, a plausible synthetic route can be devised based on established methods

for the synthesis of polyhalogenated benzenes. A common strategy involves a multi-step

synthesis starting from a readily available substituted aniline.[4]

The reactivity of 1-Bromo-3-fluoro-5-iodobenzene is dictated by the different halogen

substituents. The iodine atom is the most reactive site for metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Heck couplings), followed by the bromine atom. This

differential reactivity allows for selective functionalization of the molecule at different positions,

making it a versatile synthon for the construction of complex organic molecules.

Experimental Protocols
While a specific, validated experimental protocol for the synthesis of 1-Bromo-3-fluoro-5-
iodobenzene is not available, a general multi-step synthetic workflow is presented below. This

hypothetical protocol is based on common organic chemistry transformations used for the

synthesis of similar polyhalogenated aromatic compounds.[4]
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Hypothetical Synthesis Workflow for 1-Bromo-3-fluoro-5-iodobenzene

Starting Material

Synthetic Steps

Intermediates Final Product

3-Fluoroaniline

Acetylation

3-Fluoroacetanilide

Bromination

5-Bromo-3-fluoroacetanilide

Iodination

5-Bromo-3-fluoro-2-iodoacetanilide

Deacetylation

5-Bromo-3-fluoro-2-iodoaniline

Sandmeyer-type Reaction
(Diazotization followed by Halogenation)

1-Bromo-3-fluoro-5-iodobenzene

Click to download full resolution via product page

Caption: Hypothetical multi-step synthesis of 1-Bromo-3-fluoro-5-iodobenzene.

Methodology for a Key Step (Illustrative Example: Bromination):

Dissolution: Dissolve the starting material (e.g., 3-fluoroacetanilide) in a suitable solvent,

such as glacial acetic acid.

Reagent Addition: Slowly add a brominating agent (e.g., a solution of bromine in acetic acid)

to the reaction mixture at a controlled temperature, often at or below room temperature.

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical

technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium

bisulfite solution) to remove any excess bromine. Precipitate the product by adding water.
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Isolation and Purification: Collect the crude product by vacuum filtration. Purify the product

by recrystallization from a suitable solvent or solvent mixture to obtain the pure brominated

intermediate.

Safety and Handling
1-Bromo-3-fluoro-5-iodobenzene is expected to be a hazardous chemical.[1] Based on the

safety data for related compounds, it should be handled with appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All

manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or

vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

[1]

Applications in Research and Drug Development
Polyhalogenated benzenes are crucial building blocks in medicinal chemistry and materials

science. The distinct reactivity of the different halogen atoms in 1-Bromo-3-fluoro-5-
iodobenzene allows for its use in sequential, site-selective cross-coupling reactions. This

enables the synthesis of complex, highly substituted aromatic compounds that are often key

scaffolds in the development of new pharmaceutical agents and functional materials. The

presence of a fluorine atom can also be beneficial for modulating the pharmacokinetic and

pharmacodynamic properties of drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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